molecular formula C15H14OS B2920917 (2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 77869-09-1

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B2920917
CAS RN: 77869-09-1
M. Wt: 242.34
InChI Key: RBRXCMBVKAZLCI-BQYQJAHWSA-N
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Description

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a member of the chalcone family of compounds and has been found to have a wide range of biological activities. In

Scientific Research Applications

Synthesis and Structural Analysis

Chalcone derivatives, including compounds structurally similar to "(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one," have been synthesized via base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. Studies have focused on their molecular structures, including dihedral angles between terminal rings and intra-molecular hydrogen bonding, demonstrating their significance in understanding the physical and chemical properties of these compounds (Salian et al., 2018).

Spectroscopic Properties and Computational Studies

The spectroscopic properties and computational studies of chalcone analogs have been extensively investigated. These studies include the analysis of vibrational wavenumbers, geometrical parameters, and electronic spectra using methods like density functional theory (DFT). Such research provides insights into the stability, molecular interactions, and potential electronic applications of these compounds (Nycz et al., 2011).

Chemical Reactivity and Derivative Synthesis

Research has explored the chemical reactivity of thiophene systems, including derivatives of "(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one," leading to the synthesis of various biologically active and potentially therapeutic compounds. This includes the study of their electrophilic substitution reactions and the preparation of substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton et al., 1976).

Applications in Material Science

Compounds with a similar core structure have been investigated for their applications in material science, such as in the synthesis of conjugated conductive polymers. These studies focus on the polymerizability of thiophene derivatives and the properties of the resulting polymers, highlighting their potential use in electronic devices and as materials with special electronic or photonic properties (Visy et al., 1994).

Molecular Electronics and Nonlinear Optics

Further research has been conducted on the molecular structure, FT-IR, and first order hyperpolarizability of chalcone analogs, providing valuable data for applications in molecular electronics and nonlinear optics. These studies offer insights into the electronic properties and potential uses of these compounds in developing new materials for optical and electronic applications (Najiya et al., 2014).

properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-11-3-5-13(6-4-11)14(16)7-8-15-12(2)9-10-17-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXCMBVKAZLCI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

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